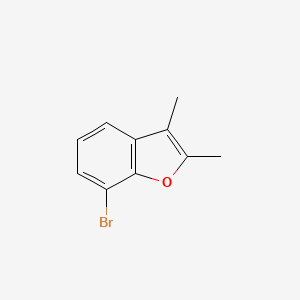
7-Bromo-2,3-dimethyl-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,3-dimethyl-1-benzofuran is a useful research compound. Its molecular formula is C10H9BrO and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
The compound has shown potential in various therapeutic areas, particularly in cancer treatment and antimicrobial activity:
Anticancer Activity
Research indicates that derivatives of benzofuran, including 7-bromo-2,3-dimethyl-1-benzofuran, exhibit significant anticancer properties. For example:
- In vitro studies demonstrated that benzofuran derivatives can inhibit key signaling pathways involved in cancer cell proliferation. Compounds similar to this compound have been tested against various cancer cell lines, including hepatocellular carcinoma (HePG2), breast cancer (MCF-7), and prostate cancer (PC3) with promising results in terms of cytotoxicity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HePG2 | 11 - 17 |
| Doxorubicin | HePG2 | 4.17 - 8.87 |
| Compound from study | PC3 | < 10 |
Antimicrobial Activity
The introduction of bromine into the benzofuran core enhances antimicrobial properties:
- Studies have shown that compounds with brominated structures exhibit increased activity against resistant strains of bacteria such as Staphylococcus aureus and Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for non-brominated analogs.
Biochemical Research Applications
This compound's interactions with cellular components make it a valuable tool in biochemical research:
Enzyme Inhibition
The compound has been observed to inhibit enzymes associated with oxidative stress pathways, demonstrating antioxidant properties. This inhibition may help mitigate cellular damage caused by reactive oxygen species .
Cell Signaling Modulation
It influences various cell signaling pathways by interacting with proteins involved in these processes. This modulation can lead to alterations in gene expression related to cell survival or apoptosis, making it a candidate for further studies in cellular signaling dynamics .
Industrial Applications
In addition to its medicinal applications, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its utility extends to:
- Production of specialty chemicals.
- Development of agrochemicals.
This versatility highlights its importance in industrial chemistry as a building block for synthesizing other valuable compounds .
Propriétés
Numéro CAS |
5791-90-2 |
|---|---|
Formule moléculaire |
C10H9BrO |
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
7-bromo-2,3-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H9BrO/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5H,1-2H3 |
Clé InChI |
CLDAOLNCPPLSAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C=CC=C2Br)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














